molecular formula C8H6ClFO B1339762 2-(2-Fluorophenyl)acetyl chloride CAS No. 451-81-0

2-(2-Fluorophenyl)acetyl chloride

Cat. No. B1339762
CAS RN: 451-81-0
M. Wt: 172.58 g/mol
InChI Key: KUMKNGTWQNSAQW-UHFFFAOYSA-N
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Patent
US06174888B1

Procedure details

A solution of 50.0 g of o-fluorophenylacetic acid in 150 mL of toluene and 2.2 g of N,N-dimethylformamide is added to 50.2 g (31.7 mL) of thionyl chloride with efficient stirring over a period of 20 minutes while maintaining an internal temperature of 20-25° C. After addition, the mixture is stirred for 3 hours at 20-25° C., and concentrated to dryness under reduced pressure (66-76 mm Hg, bath temperature 65-70° C.) to obtain 2-fluorobenzenacetyl chloride as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.CN(C)C=O.S(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([Cl:19])=[O:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)O
Name
Quantity
2.2 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
31.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with efficient stirring over a period of 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for 3 hours at 20-25° C.
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (66-76 mm Hg, bath temperature 65-70° C.)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.